molecular formula C20H26N8OS B12249122 7-methyl-6-{4-[2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine

7-methyl-6-{4-[2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine

Cat. No.: B12249122
M. Wt: 426.5 g/mol
InChI Key: UECOGOVNXMMGEO-UHFFFAOYSA-N
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Description

7-methyl-6-{4-[2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including a piperazine ring, a pyrimidine ring, and an oxane ring. The presence of these diverse functional groups makes this compound of significant interest in the field of medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-6-{4-[2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route can be outlined as follows:

    Formation of the Purine Core: The synthesis begins with the formation of the purine core, which is typically achieved through the condensation of appropriate amines and aldehydes under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the purine core.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately and then coupled with the purine-piperazine intermediate through a series of condensation reactions.

    Introduction of the Oxane Ring: The oxane ring is introduced through cyclization reactions, often involving the use of protecting groups to ensure selective reactions at specific sites.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis procedures while ensuring high yield and purity. This typically involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, as well as employing continuous flow reactors for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

7-methyl-6-{4-[2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially reducing double bonds or nitro groups if present.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the purine, pyrimidine, and piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

7-methyl-6-{4-[2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including enzymes and receptors.

    Chemical Biology: The compound serves as a probe to investigate the mechanisms of action of various biological processes.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-methyl-6-{4-[2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • **7-methyl-6-{4-[2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine shares structural similarities with other purine derivatives, such as:
    • This compound
    • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H26N8OS

Molecular Weight

426.5 g/mol

IUPAC Name

7-methyl-6-[4-[2-methylsulfanyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]purine

InChI

InChI=1S/C20H26N8OS/c1-26-13-23-18-17(26)19(22-12-21-18)28-7-5-27(6-8-28)16-11-15(24-20(25-16)30-2)14-3-9-29-10-4-14/h11-14H,3-10H2,1-2H3

InChI Key

UECOGOVNXMMGEO-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC(=NC(=C4)C5CCOCC5)SC

Origin of Product

United States

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